molecular formula C14H16N2O3S2 B12149559 Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B12149559
M. Wt: 324.4 g/mol
InChI Key: YLCGDOJDNPSWSR-UHFFFAOYSA-N
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Description

Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core, a bicyclic scaffold combining thiophene and pyrimidine rings. The molecule is substituted at the 3-position with a prop-2-en-1-yl (allyl) group and at the 2-position with a methyl sulfanylacetate moiety. The 5- and 6-positions are methylated, and the 4-position is oxidized to a ketone.

The compound’s molecular formula is C₁₅H₁₆N₂O₃S₂, with a monoisotopic mass of 312.0602 g/mol. Its ester functional group enhances lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C14H16N2O3S2/c1-5-6-16-13(18)11-8(2)9(3)21-12(11)15-14(16)20-7-10(17)19-4/h5H,1,6-7H2,2-4H3

InChI Key

YLCGDOJDNPSWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by functionalization to introduce the sulfanyl and ester groups.

    Formation of Thienopyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a guanidine or urea derivative under acidic or basic conditions.

    Sulfanyl Group Introduction: The sulfanyl group is typically introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

    Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

    Addition: Electrophiles such as halogens (e.g., Br₂) or acids (e.g., HCl) can be used for addition reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

    Addition: Halogenated or protonated derivatives.

Scientific Research Applications

Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The sulfanyl group may enhance binding affinity through additional interactions, such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects
Compound Name Molecular Formula Substituents (3-position) Functional Group (2-position) Molecular Weight (g/mol) Key Differences
Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate C₁₅H₁₆N₂O₃S₂ Prop-2-en-1-yl Methyl ester 312.40 Reference compound; allyl group introduces π-orbital interactions
Methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate C₁₃H₁₆N₂O₃S₂ Ethyl Methyl ester 312.40 Ethyl substituent increases hydrophobicity but reduces steric hindrance compared to allyl
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₅N₃O₂S₂ Ethyl Acetamide 297.40 Amide group enhances hydrogen bonding, potentially improving solubility
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₈N₂O₃S₂ Thietan-3-yloxy Ethyl ester 326.43 Thietane ring introduces conformational rigidity and altered polarity

Key Observations :

  • Allyl vs. Ethyl Substituents : The allyl group in the reference compound may confer enhanced reactivity (e.g., via Michael addition) or π-π stacking interactions absent in the ethyl-substituted analog .
  • Ester vs. Amide Functional Groups : Replacing the methyl ester with an acetamide (as in ) introduces hydrogen-bonding capacity, which could improve target binding affinity but reduce metabolic stability .
  • Thietan-3-yloxy Substitution: ’s compound replaces the thienopyrimidinone core with a pyrimidine-thietane hybrid, altering electronic properties and steric bulk .
Pharmacological Implications (Inferred)
  • Antimicrobial Activity: Thienopyrimidinones with sulfanylacetate esters (e.g., ) are explored for antibacterial properties due to their structural resemblance to folate biosynthesis inhibitors .
  • Kinase Inhibition : The acetamide derivative () may mimic ATP-binding site interactions observed in kinase inhibitors like imatinib .

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